molecular formula C5H11N3O B574860 2-Amino-1-(pyrazolidin-1-yl)ethanone CAS No. 174089-29-3

2-Amino-1-(pyrazolidin-1-yl)ethanone

Cat. No.: B574860
CAS No.: 174089-29-3
M. Wt: 129.163
InChI Key: GLTFNMULINRHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(pyrazolidin-1-yl)ethanone is a chemical compound with the molecular formula C5H11N3O It is characterized by the presence of an amino group attached to an ethanone moiety, which is further connected to a pyrazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrazolidin-1-yl)ethanone typically involves the reaction of pyrazolidine with an appropriate aminoacetyl precursor. One common method involves the use of pyrazolidine and 2-aminoacetophenone under specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyrazolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-1-(pyrazolidin-1-yl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(pyrazolidin-1-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

174089-29-3

Molecular Formula

C5H11N3O

Molecular Weight

129.163

IUPAC Name

2-amino-1-pyrazolidin-1-ylethanone

InChI

InChI=1S/C5H11N3O/c6-4-5(9)8-3-1-2-7-8/h7H,1-4,6H2

InChI Key

GLTFNMULINRHLH-UHFFFAOYSA-N

SMILES

C1CNN(C1)C(=O)CN

Synonyms

Pyrazolidine, 1-(aminoacetyl)- (9CI)

Origin of Product

United States

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